molecular formula C₇H₁₃NO₂ B1147335 (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester CAS No. 54393-21-4

(Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester

Cat. No.: B1147335
CAS No.: 54393-21-4
M. Wt: 143.18
InChI Key:
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Description

(Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester is an organic compound with a unique structure that includes an amino group, a methyl group, and an ethyl ester group

Scientific Research Applications

(Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester typically involves the reaction of 3-amino-2-methyl-2-butenoic acid with ethanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired (Z)-isomer. Common catalysts used in this reaction include sulfuric acid or hydrochloric acid, which facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino acid esters.

Mechanism of Action

The mechanism of action of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic processes that lead to the formation of biologically active molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester: The (E)-isomer of the compound, which has different spatial arrangement and potentially different reactivity.

    3-Amino-2-methylbutanoic Acid Ethyl Ester: A similar compound without the double bond, which affects its chemical properties and reactivity.

Uniqueness

(Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester is unique due to its specific (Z)-configuration, which influences its reactivity and interactions with other molecules. This configuration can lead to distinct chemical and biological properties compared to its isomers and structurally similar compounds.

Properties

IUPAC Name

ethyl (Z)-3-amino-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-4-10-7(9)5(2)6(3)8/h4,8H2,1-3H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHWYDQKFSHGNI-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C)\N)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705622
Record name Ethyl (2Z)-3-amino-2-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143282-41-1
Record name Ethyl (2Z)-3-amino-2-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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